N-(1,3-BENZODIOXOL-5-YL)-2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETAMIDE
Description
N-(1,3-Benzodioxol-5-yl)-2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a heterocyclic compound featuring a benzodioxole moiety linked to a complex fused pyrazolo-triazolo-pyrazine core. Its synthesis likely involves multi-step reactions, as inferred from analogous heterocyclic systems in the literature . Characterization methods such as $ ^1H $ NMR, IR, and mass spectrometry are critical for confirming its structure, as demonstrated in related benzoxazine and oxadiazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6O4/c23-14-3-1-13(2-4-14)16-10-17-21-26-29(22(31)27(21)7-8-28(17)25-16)11-20(30)24-15-5-6-18-19(9-15)33-12-32-18/h1-10H,11-12H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDVKJQDPBNFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the core structure: This often involves the use of coupling reactions, such as Suzuki or Heck coupling, to form the central scaffold of the molecule.
Functional group modifications: Various functional groups are introduced or modified using reagents like halogens, amines, or alcohols under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial production methods for such compounds often involve scaling up these laboratory procedures while ensuring consistency and quality control.
Chemical Reactions Analysis
N-(1,3-BENZODIOXOL-5-YL)-2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are carried out.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical assays to study reaction mechanisms and kinetics.
Biology: It is used in biological assays to study its effects on different biological pathways and processes.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Benzoxazine Derivatives
Compounds like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid (from ) share a benzoxazine core but lack the fused triazolo-pyrazine system present in the target compound. These derivatives are synthesized via coupling with phenyl-1,2,4-oxadiazoles under mild conditions (Cs$2$CO$3$, DMF, room temperature) . The absence of the pyrazolo-triazolo-pyrazine moiety in benzoxazines may result in reduced metabolic stability or altered target binding compared to the target compound.
Oxadiazole-Containing Compounds
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole () is a key intermediate in synthesizing hybrid heterocycles.
Pyrazolo-Triazolo-Pyrazine Analogues
No direct analogues are described in the evidence, but structurally related pyrazolo[1,5-a]pyrimidines and triazolo-pyridines are common in kinase inhibitors. The 3-oxo group in the target compound may mimic carbonyl interactions seen in ATP-binding pockets, a feature absent in simpler oxadiazoles or benzoxazines .
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Key Functional Groups | Molecular Complexity |
|---|---|---|---|
| Target Compound | Pyrazolo-triazolo-pyrazine | 3-Oxo, 4-chlorophenyl, benzodioxol | High |
| Benzoxazine derivatives (e.g., compound 4) | Benzo[b][1,4]oxazine | 3-Oxo, acetic acid | Moderate |
| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | 1,2,4-Oxadiazole | Chloromethyl, phenyl | Low |
Computational Similarity Analysis
Machine learning-based metrics like Tanimoto and Dice coefficients () quantify molecular similarity by comparing bit vectors of structural fingerprints. For the target compound, these metrics would highlight similarities with:
- Benzoxazine-oxadiazole hybrids (e.g., compound 7a-c in ) due to shared heterocyclic motifs.
- Kinase inhibitors containing fused nitrogenous rings.
However, the unique triazolo-pyrazine core may reduce similarity scores (<0.7 Tanimoto index) compared to simpler analogues, underscoring its structural novelty .
Experimental Characterization and Spectral Data
The target compound’s characterization would align with methods used for benzoxazine derivatives:
- $ ^1H $ NMR : Signals for benzodioxol (δ 5.9–6.1 ppm, aromatic protons) and the 4-chlorophenyl group (δ 7.3–7.5 ppm).
- IR : Stretches for amide C=O (~1650 cm$^{-1}$) and oxo groups (~1700 cm$^{-1}$).
- Mass Spectrometry : Molecular ion peak matching its high molecular weight (~500–550 Da).
Comparatively, benzoxazine derivatives show distinct $ ^1H $ NMR signals for acetic acid protons (δ 2.5–3.0 ppm) and oxadiazole-linked methyl groups (δ 4.0–4.5 ppm) .
Table 2: Inferred Bioactivity Based on Structural Analogues
| Compound Type | Observed Activity | Target Compound’s Potential |
|---|---|---|
| Benzoxazine-oxadiazole hybrids | Moderate antifungal activity | Enhanced due to fused ring system |
| Pyrazole-carboxylates | Antifungal (50–70% inhibition) | Likely similar or higher efficacy |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its presence in various bioactive compounds. The structural complexity arises from the incorporation of multiple heterocyclic rings, contributing to its biological activity.
Molecular Formula
- C : 20
- H : 17
- Cl : 1
- N : 6
- O : 2
Molecular Weight
- Approximately 384.83 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Tyrosine Kinases : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are crucial in cancer progression. This compound may exhibit similar inhibitory effects on SFKs and other kinases involved in cell signaling pathways related to cancer.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of related structures demonstrate significant inhibition of acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurodegenerative diseases and gastric disorders respectively .
Anticancer Potential
Research indicates that compounds with similar structural features have demonstrated potent anticancer activity. For instance:
- In Vivo Studies : Compounds analogous to this compound have shown significant tumor growth inhibition in xenograft models when administered orally .
Antimicrobial Activity
The compound's effectiveness against various bacterial strains has been assessed through several assays:
- Antibacterial Screening : Related compounds have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess antimicrobial properties .
Study 1: Src Kinase Inhibition
A study focusing on the inhibition of Src kinases demonstrated that compounds with the benzodioxole structure exhibited high affinity for these enzymes. The lead compound showed an IC50 value in the low nanomolar range, indicating potent inhibitory activity against c-Src and Abl kinases .
Study 2: Antimicrobial Efficacy
In a comparative study of synthesized derivatives:
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Answer: The synthesis involves multi-step reactions requiring precise control of conditions. Critical steps include:
- Cyclocondensation : Formation of the pyrazolo-triazolo-pyrazine core under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Acetamide Coupling : Reaction of α-chloroacetamide intermediates with benzodioxol-5-amine at 20–25°C in dioxane, followed by triethylamine-mediated purification .
- Purification : Use of recrystallization (ethanol-DMF mixtures) or column chromatography to isolate the target compound (>95% purity) .
Q. Which spectroscopic methods are essential for confirming the compound’s structure?
Answer: A combination of techniques is required:
- NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., benzodioxole aromatic signals at δ 6.7–7.1 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. How can researchers assess solubility profiles for in vitro biological testing?
Answer:
- Solvent Screening : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media .
- HPLC-UV Analysis : Quantify solubility limits using reverse-phase chromatography with acetonitrile/water gradients .
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | >50 | HPLC-UV |
| PBS (pH 7.4) | <0.1 | Nephelometry |
| Ethanol | 12.3 | Gravimetric |
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
Answer:
- Standardized Assays : Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and ATP-based viability assays .
- Batch Analysis : Compare purity (HPLC) and stereochemical integrity (chiral chromatography) of compound batches .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC50 values from independent studies .
Q. What computational approaches predict biological targets for this compound?
Answer:
Q. How can reaction pathways be optimized using computational tools?
Answer:
Q. What strategies improve pharmacokinetics in structural analogs?
Answer:
- Bioisosteric Replacement : Substitute the benzodioxole group with trifluoromethylpyridine to enhance metabolic stability .
- Prodrug Design : Introduce ester moieties at the acetamide nitrogen to improve oral bioavailability .
Q. How should conflicting crystallography data be addressed?
Answer:
- SC-XRD Refinement : Re-analyze single-crystal data with Olex2 software to resolve disorder in the triazolo-pyrazine ring .
- Powder XRD : Compare experimental patterns with Mercury-simulated data to validate phase purity .
Q. What methodologies validate stability in long-term storage?
Answer:
Q. What theoretical frameworks explain substituent effects on reactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
